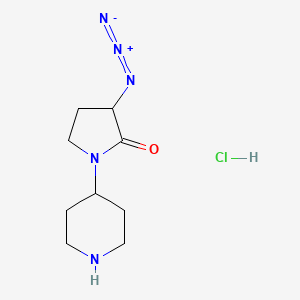![molecular formula C13H16ClFN2O B2464226 2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one CAS No. 1174869-30-7](/img/structure/B2464226.png)
2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one, also known as CFM-2, is a synthetic compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has been shown to have a wide range of biological activities.
Wirkmechanismus
2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one acts as a competitive antagonist of the 5-HT2C receptor. It binds to the receptor and prevents the binding of serotonin, which is the natural ligand of the receptor. By blocking the activity of the 5-HT2C receptor, 2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one can modulate the activity of various neurotransmitter systems, including dopamine, norepinephrine, and GABA.
Biochemical and Physiological Effects:
2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease food intake in rats and mice, indicating a role in appetite regulation. 2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, indicating a potential role in addiction treatment. Additionally, 2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one has been shown to have anxiolytic effects in animal models of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one has several advantages for lab experiments. It is a potent and selective antagonist of the 5-HT2C receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes. Additionally, 2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one has good solubility in water and can be easily administered to animals. However, 2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one has some limitations for lab experiments. It has a relatively short half-life in vivo, which limits its usefulness for long-term studies. Additionally, 2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one has been shown to have off-target effects on other serotonin receptor subtypes, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one. One area of interest is the role of 5-HT2C receptors in drug addiction and relapse. 2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one has been shown to reduce the reinforcing effects of drugs of abuse, but it is unclear whether this effect persists after chronic drug exposure. Another area of interest is the role of 5-HT2C receptors in anxiety disorders. 2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one has been shown to have anxiolytic effects in animal models, but it is unclear whether this effect translates to humans. Finally, there is interest in developing more selective and longer-acting antagonists of the 5-HT2C receptor, which could have potential therapeutic applications.
Synthesemethoden
The synthesis of 2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one involves the reaction of 1-chloro-2-propanone with 4-[(3-fluorophenyl)methyl]piperazine in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction takes place at room temperature and yields 2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one as a white solid with a melting point of 115-118°C.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one has been widely used in scientific research as a tool to study the role of serotonin receptors in various biological processes. It has been shown to be a potent and selective antagonist of the 5-HT2C receptor, which is a subtype of the serotonin receptor. 2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one has been used to investigate the role of 5-HT2C receptors in appetite regulation, drug abuse, and anxiety disorders.
Eigenschaften
IUPAC Name |
2-chloro-1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O/c14-9-13(18)17-6-4-16(5-7-17)10-11-2-1-3-12(15)8-11/h1-3,8H,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEIEEFGGMUGOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[butyl(ethyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide](/img/structure/B2464143.png)
![(Z)-ethyl 1-benzyl-2-((4-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2464145.png)
![N-(1-cyanocyclopentyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2464147.png)




![4-(9H-Fluoren-9-ylmethoxycarbonyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2464155.png)




![1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride](/img/structure/B2464164.png)
![4-butyl-1-((2-chloro-4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2464166.png)